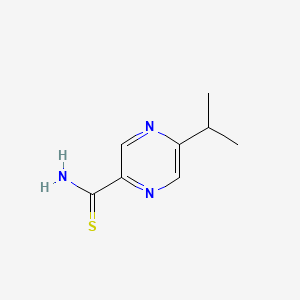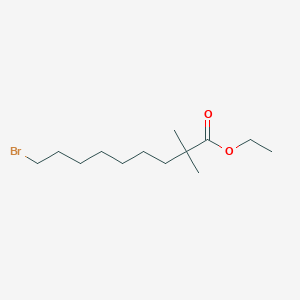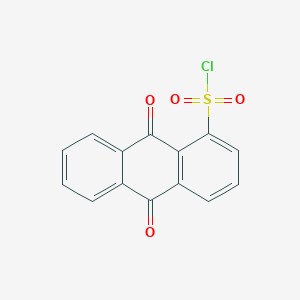
1-Chlorosulfonylanthraquinone
Vue d'ensemble
Description
1-Chlorosulfonylanthraquinone (1-CSL) is a chemical compound that has been studied for its various applications in scientific research and laboratory experiments. It is a water-soluble, colorless solid that can be prepared from the reaction of anthraquinone and chlorosulfonic acid. 1-CSL is a versatile compound that has been used for a variety of purposes, including its role as an electrophilic reagent in organic synthesis, its ability to act as an inhibitor of enzyme activity, and its potential as a fluorescent dye.
Applications De Recherche Scientifique
Chloroquine and COVID-19 : Chloroquine, a well-known antimalarial drug, has been explored for its potential benefits in treating patients infected by SARS-CoV-2, the coronavirus. Its application in the field of antiviral research has been reconsidered in light of the COVID-19 pandemic (Touret & de Lamballerie, 2020).
Chloroquine Modulation of Metabolizing Enzymes : A study investigated chloroquine's ability to inhibit drug metabolism in humans. This effect was selective, suggesting potential for drug-drug interactions when co-administered with other drugs that are substrates for the affected enzymes (Adedoyin et al., 1998).
Chloroquine and Mammary Carcinogenesis : Research indicates that chloroquine may have a preventative application for mammary carcinogenesis. This effect seems to be dependent on the tumor-suppressor gene p53 (Loehberg et al., 2007).
Chlorogenic Acid and Metabolic Syndrome : Although not directly related to 1-Chlorosulfonylanthraquinone, this study on chlorogenic acid, a different chlorinated compound, provides insights into its role as a nutraceutical against metabolic syndrome (Santana-Gálvez et al., 2017).
Herbicide-Treated Photosystem II and Singlet Oxygen Production : This research explores the production of reactive oxygen species in herbicide-treated photosystem II, which may have implications for understanding the action of various chlorinated herbicides (Fufezan et al., 2002).
Chloroquine as an Antirheumatic Drug : The study details the mechanism of action of chloroquine and hydroxychloroquine in treating rheumatoid arthritis and systemic lupus erythematosus, highlighting their impact on cellular processes (Fox, 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9,10-dioxoanthracene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO4S/c15-20(18,19)11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHBFXZMYZMWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322389 | |
| Record name | 1-Chlorosulfonylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorosulfonylanthraquinone | |
CAS RN |
4025-69-8 | |
| Record name | 1-Anthraquinonesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chlorosulfonylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


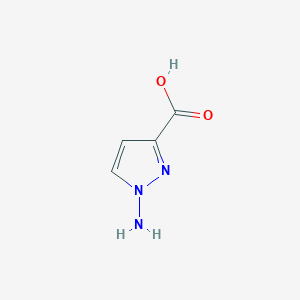
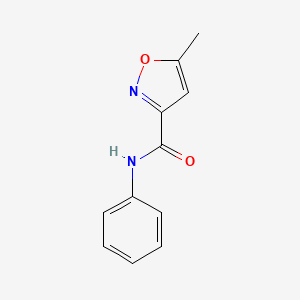
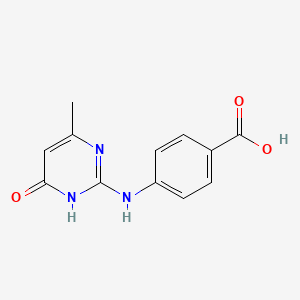

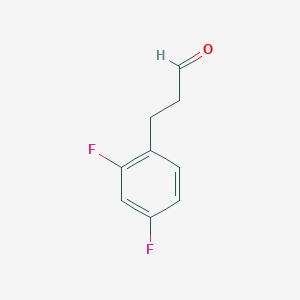
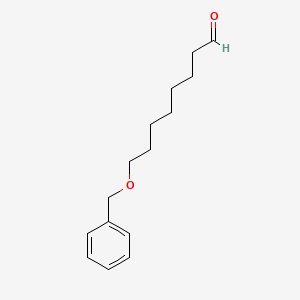
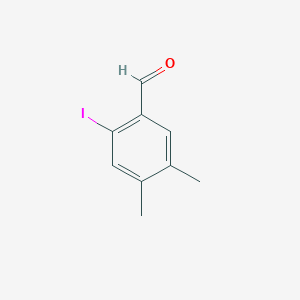
![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)
